molecular formula C10H15ClN2O2 B6302892 N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride CAS No. 2270906-39-1

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride

Cat. No.: B6302892
CAS No.: 2270906-39-1
M. Wt: 230.69 g/mol
InChI Key: SEGCYWHXICHBQR-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of an aminopropyl group attached to a hydroxybenzamide structure, with the hydrochloride salt form enhancing its solubility in water. This compound is utilized in research due to its unique chemical properties and potential for various modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride involves its interaction with various molecular targets. The aminopropyl group allows for binding to anionic sites on proteins and enzymes, facilitating modifications and interactions. The hydroxybenzamide structure can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • N-(3-Aminopropyl)triethoxysilane
  • N-(3-Aminopropyl)acrylamide

Uniqueness

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride is unique due to its combination of an aminopropyl group and a hydroxybenzamide structure. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(3-aminopropyl)-2-hydroxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13;/h1-2,4-5,13H,3,6-7,11H2,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCYWHXICHBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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